2-Chloro-2-propylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-propylpentanoic acid is an organic compound with the molecular formula C8H15ClO2 It is a derivative of pentanoic acid, where a chlorine atom and a propyl group are substituted at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-propylpentanoic acid can be achieved through several methods. One common approach involves the chlorination of 2-propylpentanoic acid. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure selective chlorination at the second carbon atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow process to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to achieve high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-propylpentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 2-hydroxy-2-propylpentanoic acid.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of 2-propylpentanoic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: 2-Hydroxy-2-propylpentanoic acid.
Oxidation: 2-Oxo-2-propylpentanoic acid.
Reduction: 2-Propylpentanoic acid.
Scientific Research Applications
2-Chloro-2-propylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-2-propylpentanoic acid involves its interaction with specific molecular targets. The chlorine atom and the propyl group at the second carbon atom influence the compound’s reactivity and its ability to interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2-methylpentanoic acid
- 2-Chloro-2-ethylpentanoic acid
- 2-Chloro-2-butylpentanoic acid
Uniqueness
2-Chloro-2-propylpentanoic acid is unique due to the specific positioning of the chlorine atom and the propyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
143100-15-6 |
---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
2-chloro-2-propylpentanoic acid |
InChI |
InChI=1S/C8H15ClO2/c1-3-5-8(9,6-4-2)7(10)11/h3-6H2,1-2H3,(H,10,11) |
InChI Key |
LXMGLKIIXUQJNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.